2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an acetamido group attached to a thiazole ring, which is further connected to a fluorophenyl ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which is achieved through the cyclization of appropriate precursors. The acetamido group is then introduced via an acylation reaction. The final step involves the attachment of the fluorophenyl ethyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common reagents used in the industrial production include acetic anhydride, thionyl chloride, and fluorobenzene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-1,3-thiazol-4-yl)acetic acid
- 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid
- 2-(2-amino-1,3-thiazol-4-yl)ethanoic acid
Uniqueness
Compared to similar compounds, 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of the fluorophenyl ethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMIAXJWDZXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.